![molecular formula C21H15NO4S B2588029 N-[3-(3-méthoxyphényl)-4-oxo-4H-chromèn-2-yl]thiophène-2-carboxamide CAS No. 883954-15-2](/img/structure/B2588029.png)
N-[3-(3-méthoxyphényl)-4-oxo-4H-chromèn-2-yl]thiophène-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide” is a complex organic compound. It is a derivative of thiophene, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald synthesis, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, one molecule was oxidized and aromatized to N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamide with the help of I2 in DMSO .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
- Activité anti-inflammatoire: Les thiophènes présentent des propriétés anti-inflammatoires, ce qui en fait des candidats précieux pour la gestion des affections inflammatoires .
Science des matériaux
Au-delà de la médecine, les thiophènes jouent un rôle dans la science des matériaux :
- Diodes électroluminescentes (LED): Les composés à base de thiophène sont utilisés dans la fabrication de LED, contribuant aux avancées dans la technologie d’affichage .
Inhibition de la corrosion
Les thiophènes servent d’inhibiteurs de la corrosion des métaux, protégeant les matériaux de la dégradation .
Médicaments anti-inflammatoires non stéroïdiens (AINS)
Le suprofène, qui contient un squelette de thiophène substitué en position 2, est un AINS . Ses propriétés anti-inflammatoires en font un médicament précieux pour la gestion de la douleur.
Réaction rétro-Michael
Le composé 1-(3,4-diméthoxyphényl)-3-(4-méthoxyphényl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one peut être synthétisé par la réaction rétro-Michael, soulignant la polyvalence des thiophènes .
Orientations Futures
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mécanisme D'action
Target of Action
The compound “N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide” belongs to a class of compounds known as thiophenes and chromenes. These classes of compounds are known to interact with various biological targets. For instance, thiophene derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Biochemical Pathways
Thiophene and chromene derivatives can affect various biochemical pathways. For example, some thiophene derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the activities of similar compounds, it could potentially have a range of effects depending on the target it interacts with .
Analyse Biochimique
Biochemical Properties
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition is crucial as it helps reduce inflammation and pain. Additionally, the compound interacts with other biomolecules such as kinases, which are essential in cell signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and possibly other conditions.
Cellular Effects
The effects of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in the inflammatory response, thereby reducing the production of pro-inflammatory cytokines . Furthermore, it affects cellular metabolism by inhibiting enzymes that play a role in metabolic pathways, leading to changes in metabolite levels and overall cellular energy balance.
Molecular Mechanism
At the molecular level, N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX-2, inhibiting its activity and thus reducing the synthesis of prostaglandins, which are mediators of inflammation . Additionally, it may interact with other enzymes and receptors, leading to enzyme inhibition or activation and subsequent changes in gene expression. These molecular interactions are critical for understanding the compound’s therapeutic potential and mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its activity over extended periods . Degradation products may form over time, potentially altering its efficacy and safety profile. Long-term studies in vitro and in vivo are essential to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and pain . At higher doses, toxic or adverse effects may occur, including potential damage to organs and tissues. Understanding the dosage-response relationship is crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing their levels and mitigating inflammation. These interactions are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These processes determine the compound’s bioavailability and therapeutic efficacy. Understanding these transport mechanisms is essential for optimizing the compound’s use in clinical settings.
Subcellular Localization
The subcellular localization of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects. Detailed studies on the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4S/c1-25-14-7-4-6-13(12-14)18-19(23)15-8-2-3-9-16(15)26-21(18)22-20(24)17-10-5-11-27-17/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCAQQYIKZYRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

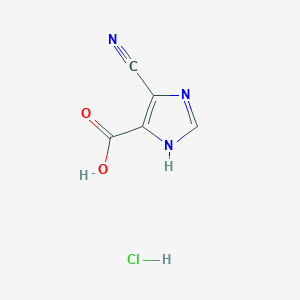


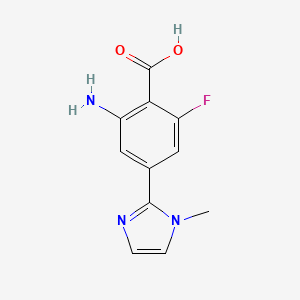
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2587953.png)
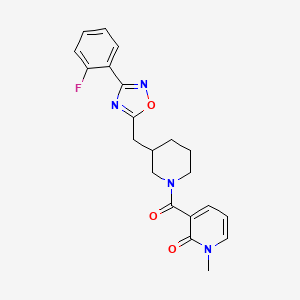
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2587955.png)
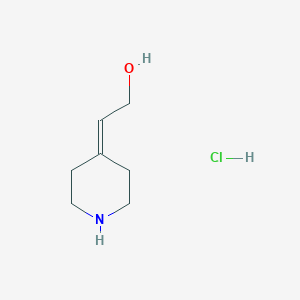
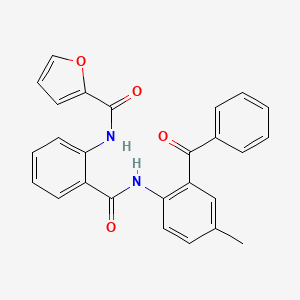
![methyl 1-[(4-isopropylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B2587961.png)
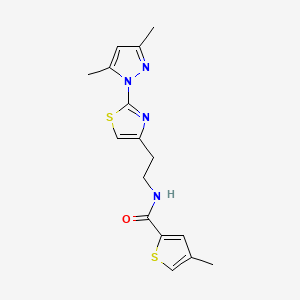
![3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2587966.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2587968.png)
